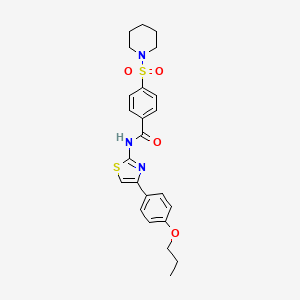

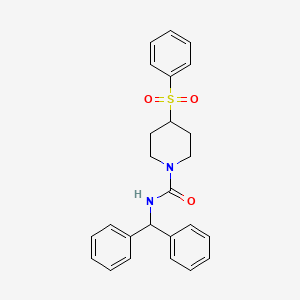

4-(piperidin-1-ylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related piperidine-based compounds involves multiple steps, including the reaction of piperidine derivatives with various chemical reagents. For example, Abdel‐Aziz et al. (2009) described the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, showcasing the versatility of piperidine in creating a broad range of chemical structures with significant biological activity (Abdel‐Aziz et al., 2009).

Molecular Structure Analysis

The molecular structure of similar compounds reveals a complex arrangement of atoms and bonds. Karthik et al. (2021) performed structural analysis through X-ray diffraction studies, revealing that the piperidine ring often adopts a chair conformation, with various substituents affecting the overall geometry and potential intermolecular interactions (Karthik et al., 2021).

Chemical Reactions and Properties

Piperidine derivatives participate in various chemical reactions, leading to the formation of diverse compounds with potential therapeutic applications. For example, reactions involving piperidine can yield sulfonamide derivatives, showcasing the chemical versatility and reactivity of the piperidine moiety in synthesizing biologically active molecules (Khalid et al., 2016).

Scientific Research Applications

DNA Minor Groove Binders

Compounds structurally related to Hoechst 33258, which is known for its ability to bind to the minor groove of double-stranded B-DNA, suggest potential applications in genomic research and as a model system to investigate DNA sequence recognition and binding. This could hint at the utility of 4-(piperidin-1-ylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide in similar genomic applications or as a starting point for drug design (Issar & Kakkar, 2013).

Prokinetic Agents in Gastrointestinal Motility Disorders

The prokinetic agent Cisapride, a substituted piperidinyl benzamide, showcases the therapeutic use of piperidine derivatives in facilitating gastrointestinal motility. This suggests that related compounds could be explored for their potential effects on gastrointestinal health or disorders (McCallum, Prakash, Campoli-Richards, & Goa, 1988).

Central Nervous System (CNS) Acting Drugs

A literature review highlights heterocycles, including those with sulfur and nitrogen, as central structures in the development of CNS drugs. This underlines the significance of thiazole and piperidine moieties in synthesizing compounds with potential CNS activity, pointing towards the research application of the given compound in neuropharmacology (Saganuwan, 2017).

Antioxidant and Anti-inflammatory Agents

Research on benzofused thiazole derivatives for their antioxidant and anti-inflammatory activities provides a template for developing therapeutic agents. This suggests the potential of exploring this compound in similar capacities, given its structural features (Raut et al., 2020).

Anticancer Activity of Quinazoline Derivatives

The anticancer properties of quinazoline derivatives, particularly against colorectal cancer, suggest a research avenue for compounds with similar structural elements. This implies the potential for this compound in cancer research and therapy (Moorthy et al., 2023).

properties

IUPAC Name |

4-piperidin-1-ylsulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4S2/c1-2-16-31-20-10-6-18(7-11-20)22-17-32-24(25-22)26-23(28)19-8-12-21(13-9-19)33(29,30)27-14-4-3-5-15-27/h6-13,17H,2-5,14-16H2,1H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAZSMFNQCIATB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

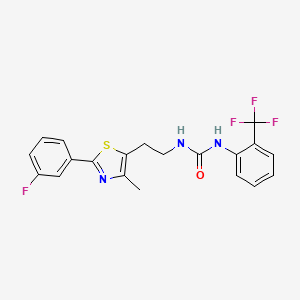

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2480597.png)

![3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2480599.png)

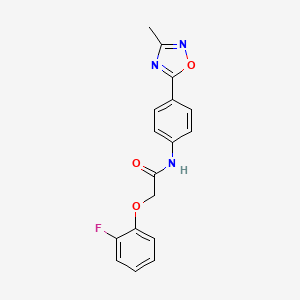

![N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2480602.png)

![2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2480603.png)

![1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2480606.png)

![9-Methyl-2-[(3-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2480608.png)

![N-(3,4-dimethoxyphenethyl)-3-(8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2480618.png)

![7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2480619.png)